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Compound of Interest

Compound Name: (R)-1-(4-Methoxyphenyl)ethanol

Cat. No.: B182145 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

compound (R)-1-(4-Methoxyphenyl)ethanol. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. This document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear,

tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (R)-1-(4-
Methoxyphenyl)ethanol. Note that for NMR and IR spectroscopy, the data for the (S)-

enantiomer or the racemic mixture is presented, as it is identical to that of the (R)-enantiomer in

a non-chiral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.35–7.31 m 2H Ar-H

7.04–7.00 m 2H Ar-H

4.91 q 6.5 1H CH-OH

3.86 s 3H OCH₃

2.68 s 1H OH

1.49 d 6.4 3H CH₃

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm Assignment

160.1 Ar-C (C-OCH₃)

141.5 Ar-C (C-CHOH)

127.0 Ar-CH

115.2 Ar-CH

69.8 CH-OH

55.3 OCH₃

25.3 CH₃

Solvent: CDCl₃ Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy[1]
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Wavenumber (cm⁻¹) Description of Vibration

3363 O-H stretch (alcohol)

1605 C=C stretch (aromatic)

1510 C=C stretch (aromatic)

1084 C-O stretch (alcohol/ether)

836 C-H bend (aromatic, para-disubstituted)

Sample Preparation: Thin film

Mass Spectrometry (MS)[2]
m/z Relative Intensity (%) Proposed Fragment

152 20 [M]⁺ (Molecular Ion)

137 100 [M-CH₃]⁺

109 35 [M-CH₃-CO]⁺ or [C₇H₉O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For chiral molecules like (R)-1-(4-Methoxyphenyl)ethanol, NMR can be used for structural

confirmation and, with the use of chiral resolving agents, for the determination of enantiomeric

purity.[2][3]

Sample Preparation:

Approximately 10-20 mg of the purified alcohol is accurately weighed.[2]
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The sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry

vial.[2]

The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer.

A ¹H NMR spectrum is acquired first, typically with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Subsequently, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a

greater number of scans is usually required.

For determining enantiomeric excess, a chiral derivatizing agent (CDA) or a chiral solvating

agent (CSA) can be added to the NMR tube to induce chemical shift differences between the

enantiomers.[3] An "in-tube" derivatization method can be employed for rapid analysis with

minimal waste.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Sample Preparation (Thin Film/Capillary Cell):[6]

A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

The plates are gently pressed together to form a thin film of the liquid.

Alternatively, for solid samples, a Nujol mull can be prepared by grinding the solid with a

mulling agent and placing the paste between salt plates.[7]

Data Acquisition:

A background spectrum of the empty spectrometer is recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Note_Determination_of_Enantiomeric_Purity_of_Chiral_Alcohols_using_Menthyloxyacetic_Acid_via_NMR_Spectroscopy.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_NMR_Analysis_for_Determining_Enantiomeric_Excess_of_Chiral_Alcohols.pdf
https://blogs.rsc.org/gc/2011/06/16/in-tube-nmr-procedure-for-analysis-of-chiral-alcohols-and-amines/?doing_wp_cron=1767026808.3057858943939208984375
https://www.researchgate.net/publication/236179074_NMR_Analysis_of_Chiral_Alcohols_and_Amines_Development_of_Environmentally_Benign_In_Tube_Procedure_with_High_Efficiency_and_Improved_Detection_Limit
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_ethanol
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The prepared sample is placed in the sample holder of the IR spectrometer.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The characteristic

absorption bands for aromatic compounds are typically observed between 3100-3000 cm⁻¹

(=C-H stretch), 1600-1400 cm⁻¹ (C-C stretching), and 900-675 cm⁻¹ (out-of-plane C-H

bending).[8][9]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[10] It provides information about the molecular weight and fragmentation pattern of a

compound.

Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often after separation by gas

chromatography (GC-MS).[6]

In the ion source, the sample molecules are ionized. A common method is Electron Impact

(EI), where high-energy electrons bombard the molecules, causing them to lose an electron

and form a positively charged molecular ion.[11][12]

Mass Analysis and Detection:

The newly formed ions are accelerated into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum. The molecular

ion peak provides the molecular weight of the compound, and the fragmentation pattern can

be used to deduce its structure.[11]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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